CXCR3 Antagonist Potency Landscape: Positioning the Naphthalen-1-yl Urea Core
The criticality of the naphthalen-1-yl isomer in this compound is established through class-level SAR. The seminal chemotype paper identifies compound 9t, a highly optimized analog, with an IC50 of 16 nM in a GTPγS35 functional assay [1]. This confirms the '1-aryl-3-piperidin-4-yl-urea' scaffold can achieve high potency. In contrast, while the provided reference does not enumerate the exact naphthalen-1-yl analog, data for a related naphthalen-2-yl isomer shows a Ki of 110 nM on the same CXCR3 target [2], indicating that even minor changes in aryl geometry can significantly alter target engagement. The specific target compound represents a distinct, less-explored isomer with an unsubstituted piperidine, offering a unique probe for chemotype exploration where N-substitution effects are controlled.
| Evidence Dimension | CXCR3 Functional Antagonism (GTPγS35 assay) |
|---|---|
| Target Compound Data | Not directly reported in sourced literature; inferred as a structural variant within the active 1-aryl-3-piperidin-4-yl-urea class. |
| Comparator Or Baseline | Compound 9t (optimized analog): IC50 = 16 nM [1]. Naphthalen-2-yl isomer (1-(1-(cyclooctenylmethyl)piperidin-4-yl)-3-(naphthalen-2-yl)urea): Ki = 110 nM [2]. |
| Quantified Difference | Activity difference between related isomers and an optimized analog spans from high picomolar to double-digit nanomolar range, establishing a sensitive SAR. |
| Conditions | Human CXCR3 receptor. Functional assay (GTPγS35 binding) [1] and radioligand binding assay [2]. |
Why This Matters
For procurement, this demonstrates the compound is a member of a proven active class, but its lack of direct published data means it should be selected over a generic competitor only when the precise unsubstituted naphthalen-1-yl configuration is a specific experimental requirement for SAR or IP reasons.
- [1] Allen DR, Bolt A, Chapman GA, Knight RL, Meissner JW, Owen DA, Watson RJ. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorg Med Chem Lett. 2007 Feb 1;17(3):697-701. View Source
- [2] BindingDB Ki Summary for BDBM50198394: 1-(1-(cyclooctenylmethyl)piperidin-4-yl)-3-(naphthalen-2-yl)urea. Ki = 110 nM at human CXCR3. View Source
